

Spectroscopic Profile of 4-Iodobutyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodobutyl acetate

Cat. No.: B1586681

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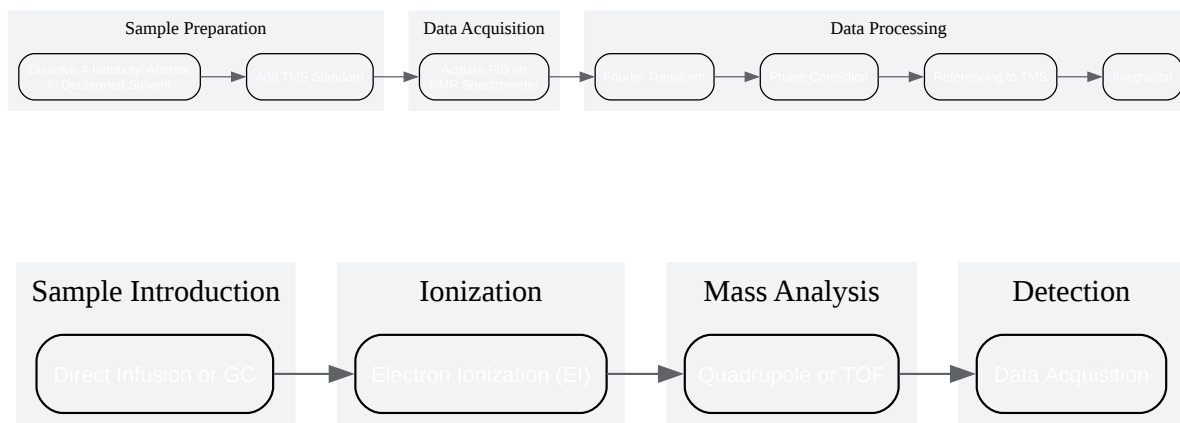
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-iodobutyl acetate** (CAS No. 40596-44-9).^{[1][2][3][4]} Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important synthetic intermediate. In the absence of publicly available experimental spectra, this guide presents predicted data, meticulously derived from the analysis of structurally analogous compounds and foundational spectroscopic principles. This approach, rooted in scientific expertise, offers a robust framework for the identification and characterization of **4-iodobutyl acetate** in a laboratory setting.

Introduction to 4-Iodobutyl Acetate

4-Iodobutyl acetate is a colorless to pale yellow or brown liquid with the chemical formula $C_6H_{11}IO_2$ and a molecular weight of 242.05 g/mol.^{[1][3]} It is primarily utilized as a reagent in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with a terminal iodine and an acetate functional group. Its physical properties include a boiling point of 94-95 °C at 5.5 mmHg and a density of approximately 1.61 g/mL at 25 °C.^[1] Given its role in the synthesis of complex organic molecules, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Spectroscopic Correlation

The structure of **4-iodobutyl acetate** is key to understanding its spectroscopic behavior. The molecule consists of a butyl chain substituted with an iodine atom at one end and an acetate group at the other. This arrangement dictates the chemical environment of each proton and carbon atom, giving rise to a unique spectroscopic fingerprint.



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